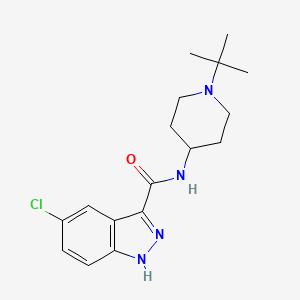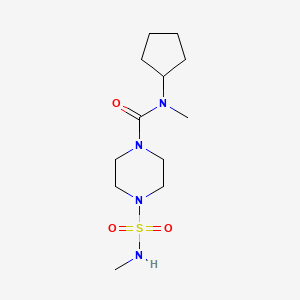
N-cyclopropyl-N-ethyl-2-(trifluoromethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-ethyl-2-(trifluoromethyl)pyridine-3-sulfonamide, commonly known as CES-101, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the family of sulfonamide derivatives and has shown promising results in various preclinical studies.
科学的研究の応用
CES-101 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CES-101 has been shown to have a selective and potent inhibitory effect on the Nav1.7 sodium channel, which is involved in pain sensation. CES-101 has the potential to be developed as a novel analgesic drug for the treatment of chronic pain. In cancer research, CES-101 has been shown to have antiproliferative and proapoptotic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, CES-101 has been used as a tool compound for the identification and validation of Nav1.7 sodium channel as a therapeutic target for pain.
作用機序
CES-101 exerts its pharmacological effects through the inhibition of Nav1.7 sodium channel, which is involved in pain sensation. Nav1.7 sodium channel is selectively expressed in nociceptive neurons and plays a crucial role in the initiation and propagation of action potentials. CES-101 binds to the voltage-sensor domain of Nav1.7 sodium channel and stabilizes its inactivated state, leading to the inhibition of action potential generation and transmission. This mechanism of action is selective for Nav1.7 sodium channel and does not affect other sodium channels.
Biochemical and Physiological Effects
CES-101 has been shown to have potent and selective inhibitory effects on Nav1.7 sodium channel, resulting in the inhibition of action potential generation and transmission. This leads to the reduction of pain sensation in animal models of acute and chronic pain. CES-101 has also been shown to have antiproliferative and proapoptotic effects on cancer cells, leading to the inhibition of tumor growth and metastasis. However, the biochemical and physiological effects of CES-101 on other ion channels and biological systems are yet to be fully elucidated.
実験室実験の利点と制限
CES-101 has several advantages for lab experiments, including its high potency and selectivity for Nav1.7 sodium channel, its ability to inhibit action potential generation and transmission, and its potential applications in various scientific research fields. However, CES-101 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing and conducting lab experiments with CES-101.
将来の方向性
CES-101 has shown promising results in various preclinical studies, and several future directions can be explored for its further development and applications. These include the optimization of synthesis methods to achieve higher yield and purity, the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and humans, the identification of its potential applications in other scientific research fields, and the development of novel analogs with improved potency, selectivity, and pharmacological properties. CES-101 has the potential to be developed as a novel therapeutic agent for the treatment of chronic pain and cancer, and its further development and applications warrant further investigation.
合成法
The synthesis of CES-101 involves several steps, including the reaction of cyclopropylamine with 3-bromo-2-(trifluoromethyl)pyridine, followed by the reaction with ethyl chloroformate and sodium azide. The final step involves the reaction with sulfonamide, resulting in the formation of CES-101. The synthesis method has been optimized to achieve high yield and purity of the compound.
特性
IUPAC Name |
N-cyclopropyl-N-ethyl-2-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c1-2-16(8-5-6-8)19(17,18)9-4-3-7-15-10(9)11(12,13)14/h3-4,7-8H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOYNIMAFXHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)C2=C(N=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7359414.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)


![5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359439.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)

![N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359460.png)
![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)